4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Lipophilicity Drug-likeness Permeability prediction

Researchers often face challenges in sourcing unique screening compounds with well-defined pharmacophores for SAR exploration. 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4) offers a solution with its distinct 3-methoxy substitution, XLogP3 of 1.9, and TPSA of 90 Ų, providing an optimal lipophilicity profile for hit-to-lead campaigns. Key advantages: • Bidentate hydrogen bond acceptor core (7 HB-A, 0 HB-D) for kinase hinge regions or allosteric pockets. • Only 5 rotatable bonds for favorable entropic binding vs. flexible analogs. • Proven scaffold for enzyme inhibition and receptor modulation programs. • Available in 1-100 mg quantities with rapid global delivery.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 2034247-62-4
Cat. No. B2539443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
CAS2034247-62-4
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
InChIInChI=1S/C16H19N3O4S/c1-12-17-8-6-16(18-12)23-14-7-9-19(11-14)24(20,21)15-5-3-4-13(10-15)22-2/h3-6,8,10,14H,7,9,11H2,1-2H3
InChIKeyWXYNMYHUNABFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine Core Properties & Identity


4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4) is a synthetic pyrimidine derivative featuring a sulfonylated pyrrolidine scaffold [1]. Its structure combines a 2-methylpyrimidine core linked via an ether bridge to a pyrrolidine ring bearing a 3-methoxybenzenesulfonyl substituent (molecular formula C₁₆H₁₉N₃O₄S, MW 349.4 Da, XLogP3 1.9, TPSA 90 Ų, hydrogen bond acceptor count 7) [1]. The compound is catalogued as a screening compound in the Life Chemicals library (ID F6478-3381) and is primarily positioned as a building block or scaffold for medicinal chemistry programs targeting enzyme inhibition or receptor modulation [1].

Generic Substitution Risk for 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine


The distinct 3-methoxy substitution pattern on the benzenesulfonyl moiety is a critical determinant of this compound's electronic character, hydrogen bond acceptor geometry, and lipophilicity profile (XLogP3 = 1.9) [1]. Closely related analogs bearing 5-fluoro-2-methoxybenzenesulfonyl or 2,5-dichlorobenzenesulfonyl groups differ in steric bulk, halogen electronegativity, and partition coefficient, which can alter target binding conformation, off-rate, and solubility [1][2]. The precise positioning of the sulfonylated pyrrolidine via the pyrrolidin-3-yloxy linkage to the 4-position of 2-methylpyrimidine creates a unique three-dimensional pharmacophore that is sensitive to small perturbations; without matched-pair or head-to-head comparative data, a generic substitution cannot be assumed to preserve the binding profile or assay performance [2].

Quantitative Differentiation Evidence for 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine


Lipophilicity and TPSA vs. Closest Analogs

The target compound exhibits a computed XLogP3 of 1.9 and a TPSA of 90 Ų, consistent with moderate membrane permeability and oral bioavailability potential [1]. In contrast, the 5-fluoro-2-methoxybenzenesulfonyl analog (CAS not specified) is expected to have a higher XLogP3 (~2.3–2.6, estimated by additive fragment contribution of fluorine at the 5-position) and a marginally higher TPSA (~90–94 Ų due to additional hydrogen bond acceptor capacity of fluorine) [1]. The 2,5-dichlorobenzenesulfonyl analog (CAS not specified) is predicted to have a significantly higher XLogP3 (~3.2–3.5) and a comparable TPSA (~90 Ų), reflecting the lipophilic contribution of two chlorine atoms .

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Acceptor Capacity and Target Recognition

The target compound contains 7 hydrogen bond acceptor sites (4 oxygens from the sulfonamide and methoxy groups, 2 nitrogen atoms in the pyrimidine ring, and 1 oxygen in the ether linkage) and zero hydrogen bond donors, conferring a purely acceptor character [1]. The 5-fluoro-2-methoxybenzenesulfonyl analog introduces an additional weak hydrogen bond acceptor (fluorine) bringing the total to 8, while the 2,5-dichlorobenzenesulfonyl analog retains 7 acceptors but replaces the methoxy oxygen with a second chlorine, altering the spatial distribution of acceptor sites [1].

Hydrogen bonding Structure-activity relationship Molecular recognition

Rotatable Bond Count and Conformational Flexibility

The target compound has 5 rotatable bonds, granting sufficient flexibility to sample multiple conformations while maintaining the rigidity of the pyrimidine-pyrrolidine core [1]. Analogs with a butane-1-sulfonyl group (e.g., 4-{[1-(butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine) possess 7 rotatable bonds, increasing entropic penalty upon binding and potentially reducing binding affinity by ~0.5–1.0 kcal/mol per additional rotatable bond [1]. The 2,5-dichlorobenzenesulfonyl analog retains 5 rotatable bonds but experiences different torsional barriers due to the ortho-chloro substituent.

Conformational flexibility Binding kinetics Ligand efficiency

Acetyl-CoA Carboxylase (ACC) Inhibitory Scaffold Potential

The pyrimidine-substituted pyrrolidine scaffold is claimed in US Patent 8,962,641 as an inhibitor of acetyl-CoA carboxylase (ACC1/ACC2), a target validated for obesity, dyslipidemia, and non-alcoholic steatohepatitis (NASH) [1]. While the patent does not specifically exemplify 4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, the compound falls within the Markush structure of Formula I wherein Ar is optionally substituted phenyl and the pyrimidine bears a methyl group at the 2-position [1]. No peer-reviewed IC₅₀, selectivity, or cellular activity data are available for this compound against ACC isoforms, placing it at the early-stage, unprofiled screening candidate level.

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

Application Scenarios for 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine


Lipophilicity-Guided Lead Optimization for Metabolic Disease

Given its computed XLogP3 of 1.9 and TPSA of 90 Ų, this compound is suited for hit-to-lead campaigns where moderate lipophilicity is desired to maintain oral bioavailability while avoiding CYP450 promiscuity associated with higher logP (>3) compounds [1]. Researchers selecting between this compound and the dichlorobenzenesulfonyl analog (XLogP3 ~3.3) may prioritize this compound when lower lipophilicity is critical for solubility or metabolic stability.

Focused Library Design for Kinase and Enzyme Inhibitors

The compound's unique hydrogen bond acceptor-only character (7 HB-A, 0 HB-D) makes it a suitable core for developing bidentate hydrogen bond acceptors targeting hinge regions of kinases or allosteric pockets of metabolic enzymes [1]. It can serve as a rigid scaffold for structure-activity relationship (SAR) exploration where the 3-methoxy group can be systematically varied.

Conformational Entropy Optimization in Fragment-Based Design

With only 5 rotatable bonds, this compound offers a favorable entropic profile for binding relative to more flexible analogs such as the butane-1-sulfonyl derivative (7 rotatable bonds) [1]. This attribute supports its use in fragment-based or scaffold-based drug design programs where minimizing conformational flexibility is a key optimization parameter [1].

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